

Spectroscopic data of 5'-Chlorospiro[cyclopropane-1,3'-indoline]

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Compound of Interest

Compound Name: 5'-Chlorospiro[cyclopropane-1,3'-indoline]

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An In-Depth Technical Guide to the Spectroscopic Profile of **5'-Chlorospiro[cyclopropane-1,3'-indoline]**

For Researchers, Scientists, and Drug Development Professionals

Introduction

5'-Chlorospiro[cyclopropane-1,3'-indoline] is a synthetic organic compound featuring a unique spirocyclic architecture that fuses an indoline moiety with a cyclopropane ring. The indoline core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmaceutical agents. The introduction of a spiro-cyclopropyl group at the 3-position imparts significant three-dimensional character and conformational rigidity, properties highly sought after in modern drug design to enhance binding affinity and selectivity. The chlorine substituent on the aromatic ring further modulates the electronic and lipophilic properties of the molecule.

As this molecule represents a valuable building block for novel therapeutics, its unambiguous structural confirmation and purity assessment are paramount. Spectroscopic analysis is the cornerstone of this characterization. This guide provides a comprehensive, in-depth analysis of the expected spectroscopic data for **5'-Chlorospiro[cyclopropane-1,3'-indoline]**, grounded in fundamental principles and data from analogous structures. It is designed to serve as a practical reference for researchers engaged in the synthesis, characterization, and application of this and related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

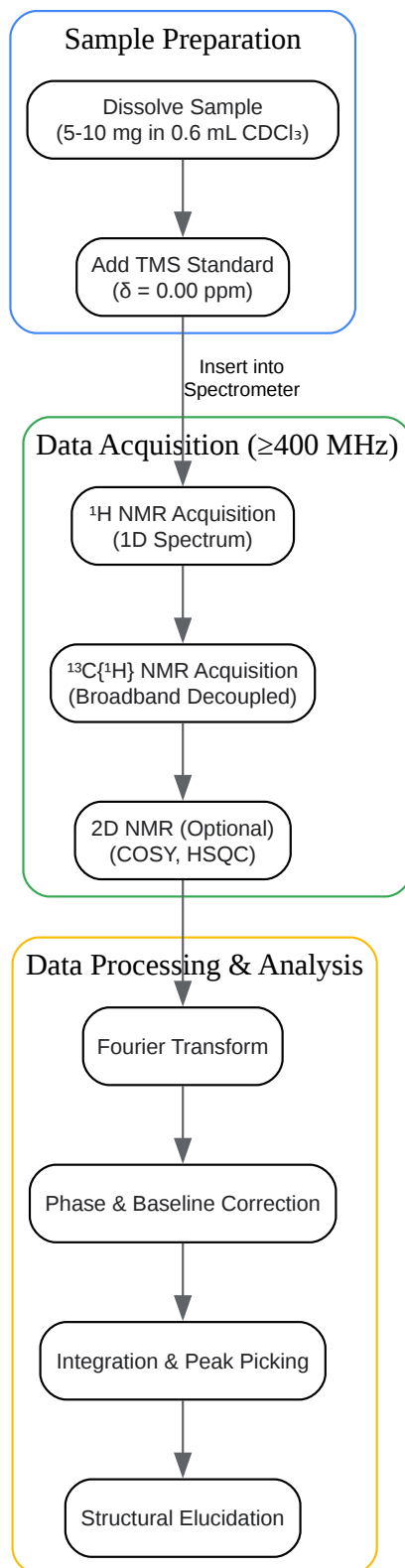
NMR spectroscopy is the most powerful technique for elucidating the precise connectivity and stereochemistry of organic molecules. For **5'-Chlorospiro[cyclopropane-1,3'-indoline]**, both ^1H and ^{13}C NMR will provide a wealth of structural information.

Experimental Protocol: Acquiring High-Quality NMR Data

A standardized approach is critical for obtaining reproducible and high-resolution NMR spectra.

- **Sample Preparation:** Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent, typically deuteriochloroform (CDCl_3) or dimethyl sulfoxide- d_6 ($\text{DMSO}-d_6$). CDCl_3 is often preferred for its simplicity, while $\text{DMSO}-d_6$ can be useful for observing exchangeable protons like N-H.
- **Internal Standard:** Add tetramethylsilane (TMS) as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).
- **Instrumentation:** Utilize a high-field NMR spectrometer (≥ 400 MHz for ^1H) to achieve optimal signal dispersion and resolution, which is particularly important for resolving the complex spin systems of the aromatic and cyclopropyl protons.
- **Data Acquisition:** Acquire a standard one-dimensional ^1H spectrum. Subsequently, obtain a ^{13}C spectrum using a broadband proton-decoupling pulse sequence to simplify the spectrum to a series of singlets, one for each unique carbon environment. Two-dimensional experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single

Quantum Coherence) are invaluable for definitively assigning proton and carbon signals, respectively.



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Caption: Standard workflow for NMR spectroscopic analysis.

Predicted ^1H NMR Spectrum

The structure of **5'-Chlorospiro[cyclopropane-1,3'-indoline]** suggests a complex and informative ^1H NMR spectrum. The key is to analyze the distinct chemical environments: the aromatic ring, the indoline N-H and CH_2 , and the spiro-cyclopropane ring.

- Aromatic Region (δ 6.5-7.5 ppm): The 1,2,4-trisubstituted benzene ring will give rise to three distinct signals. Based on data for 4-chloroaniline, the proton ortho to the amino group (H-7') is expected to be the most shielded. The proton ortho to the chlorine (H-4') will be deshielded relative to aniline but shielded relative to benzene.
 - H-7': Expected around δ 6.6-6.8 ppm as a doublet.
 - H-6': Expected around δ 7.0-7.2 ppm as a doublet of doublets.
 - H-4': Expected around δ 7.1-7.3 ppm as a doublet.
- Indoline N-H and CH_2 Protons:
 - N-H (H-1'): A broad singlet, typically in the range of δ 3.5-4.5 ppm. Its chemical shift is highly dependent on solvent, concentration, and temperature.
 - CH_2 (H-2'): A singlet expected around δ 3.4-3.6 ppm, as it is adjacent to a nitrogen atom and a quaternary carbon.
- Cyclopropane Region (δ 0.5-1.5 ppm): This is the most diagnostic region. The magnetic anisotropy of the cyclopropane ring induces significant shielding, causing its protons to appear at an unusually high field (upfield).^{[1][2]} The four protons on the cyclopropane ring are diastereotopic due to the chiral spirocenter. They will appear as a complex, coupled spin system.
 - H-2/H-3: Two sets of multiplets between δ 0.8 and 1.4 ppm, each integrating to 2H. The coupling patterns will be complex due to geminal coupling ($^2\text{J}_{\text{HH}}$, typically -4 to -9 Hz), cis-

vicinal coupling ($^3J_{HH}$, typically 8-12 Hz), and trans-vicinal coupling ($^3J_{HH}$, typically 4-9 Hz).[3][4][5]

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Integration
H-2/H-3 (Cyclopropyl)	0.8 - 1.4	Complex Multiplets	4H
H-2' (Indoline CH ₂)	3.4 - 3.6	Singlet (s)	2H
H-1' (Indoline NH)	3.5 - 4.5	Broad Singlet (br s)	1H
H-7' (Aromatic)	6.6 - 6.8	Doublet (d)	1H
H-6' (Aromatic)	7.0 - 7.2	Doublet of Doublets (dd)	1H
H-4' (Aromatic)	7.1 - 7.3	Doublet (d)	1H

Predicted ^{13}C NMR Spectrum

The proton-decoupled ^{13}C NMR spectrum will show 8 distinct signals, as two pairs of aromatic carbons are chemically equivalent by symmetry.

- Aliphatic Region (δ 0-60 ppm):
 - C-2/C-3 (Cyclopropyl): The cyclopropane carbons are highly shielded and will appear significantly upfield, predicted in the range of δ 10-20 ppm.[6][7]
 - C-3' (Spiro Carbon): The quaternary spiro carbon, attached to two rings and a nitrogen, will be further downfield, estimated at δ 45-55 ppm.
 - C-2' (Indoline CH₂): The methylene carbon adjacent to the nitrogen is expected around δ 50-60 ppm.
- Aromatic Region (δ 110-150 ppm): Six carbons will appear in this region. The chemical shifts are influenced by the electron-donating nitrogen and the electron-withdrawing chlorine.[8][9]
 - C-5' (C-Cl): The carbon bearing the chlorine atom will be in the δ 125-130 ppm range.

- C-7a' (C-N): The carbon ipso to the nitrogen and part of the benzene ring fusion will be the most deshielded aromatic carbon, likely $> \delta$ 145 ppm.
- Other aromatic carbons (C-3a', C-4', C-6', C-7') will resonate between δ 110-130 ppm.

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C-2/C-3 (Cyclopropyl)	10 - 20
C-3' (Spiro Carbon)	45 - 55
C-2' (Indoline CH ₂)	50 - 60
C-7'	110 - 115
C-4'	120 - 125
C-5'	125 - 130
C-6'	128 - 132
C-3a'	135 - 140
C-7a'	145 - 150

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight and crucial structural information through fragmentation analysis.

Experimental Protocol

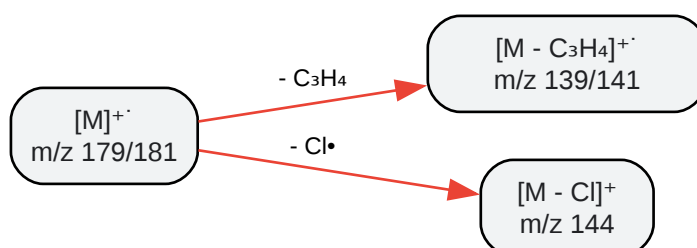
Electron Ionization (EI) is a common technique for this type of molecule. For higher sensitivity and analysis of potential derivatives, Electrospray Ionization (ESI) would be used.

- Sample Introduction: The sample can be introduced via a direct insertion probe (for EI) or dissolved in a suitable solvent like methanol or acetonitrile and infused into the source (for ESI).

- Ionization: For EI, a standard electron energy of 70 eV is used to induce fragmentation. For ESI, a positive ion mode would be selected to generate the protonated molecule $[M+H]^+$.
- Analysis: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is essential for determining the exact mass and elemental composition, confirming the molecular formula.

Predicted Mass Spectrum

- Molecular Ion (M^+): The exact mass of $C_{10}H_{10}ClN$ is 179.0502. The most critical diagnostic feature will be the isotopic pattern of the molecular ion peak due to the presence of chlorine. An intense peak will appear at m/z 179 (for the ^{35}Cl isotope) and a smaller peak at m/z 181 (for the ^{37}Cl isotope). The intensity ratio of these peaks will be approximately 3:1, which is a definitive signature for a monochlorinated compound.
- Key Fragmentation Pathways: Indoline derivatives typically fragment through cleavage of the heterocyclic ring.^{[10][11]}
 - A primary fragmentation could be the loss of the cyclopropane group (C_3H_4 , 40 Da) via a retro-[2+1] cycloaddition, leading to a fragment at m/z 139/141.
 - Loss of a chlorine radical (Cl^\cdot) is possible, giving a fragment at m/z 144.
 - Cleavage of the C-N and C-C bonds in the indoline ring can lead to various smaller fragments. A stable fragment corresponding to the chlorophenyl cation might be observed at m/z 111/113.



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Caption: Predicted primary fragmentation pathways in EI-MS.

m/z (³⁵ Cl / ³⁷ Cl)	Predicted Identity	Notes
179 / 181	[C ₁₀ H ₁₀ ClN] ⁺ (Molecular Ion)	Key diagnostic peak with ~3:1 isotopic ratio.
144	[C ₁₀ H ₁₀ N] ⁺	Loss of chlorine radical.
139 / 141	[C ₇ H ₆ ClN] ⁺	Loss of neutral cyclopropene (C ₃ H ₄).
111 / 113	[C ₆ H ₄ Cl] ⁺	Chlorophenyl cation fragment.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.

Experimental Protocol

- **Sample Preparation:** The solid sample can be finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.
- **Data Acquisition:** The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹.

Predicted IR Absorption Bands

The IR spectrum will be characterized by absorptions corresponding to the N-H, C-H (aromatic and aliphatic), C=C, and C-N bonds.

Frequency Range (cm ⁻¹)	Vibration Type	Notes
3350 - 3450	N-H Stretch	A sharp to medium intensity peak characteristic of a secondary amine.[12][13]
3000 - 3100	Aromatic C-H Stretch	Medium to weak absorptions above 3000 cm ⁻¹ .
2850 - 3000	Aliphatic C-H Stretch	Absorptions from the indoline and cyclopropane CH ₂ groups. [14]
~1610, ~1480	Aromatic C=C Stretch	Two or more sharp bands of variable intensity, characteristic of the benzene ring.
1250 - 1350	Aromatic C-N Stretch	A strong band indicating the bond between the aromatic ring and the nitrogen atom.[12]
~820	C-H Out-of-Plane Bend	A strong band indicative of 1,2,4-trisubstitution on the benzene ring.

Conclusion

The comprehensive spectroscopic analysis of **5'-Chlorospiro[cyclopropane-1,3'-indoline]** provides a unique and definitive fingerprint for its structural verification. The ¹H NMR spectrum is distinguished by the highly shielded, complex signals of the diastereotopic cyclopropyl protons. The ¹³C NMR confirms the presence of eight unique carbon environments, including the characteristic upfield cyclopropyl carbons. Mass spectrometry validates the molecular formula through the molecular ion and its tell-tale 3:1 isotopic pattern for chlorine. Finally, IR spectroscopy confirms the presence of key functional groups, notably the secondary amine N-H bond. Together, these techniques provide a robust and self-validating system for the characterization of this important molecular scaffold, ensuring its identity and purity for applications in research and drug development.

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